molecular formula C6H11NO4 B190227 D-Threonine, N-acetyl- CAS No. 197302-88-8

D-Threonine, N-acetyl-

Cat. No. B190227
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WVZVXSGGSA-N
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Description

“D-Threonine, N-acetyl-” is a non-proteinogenic amino acid that is widely used in scientific research. It is a derivative of threonine, an essential amino acid that is involved in protein synthesis and various metabolic processes in the human body. The molecular formula of “D-Threonine, N-acetyl-” is C6H11NO4 .


Synthesis Analysis

“D-Threonine, N-acetyl-” can be synthesized by D-threonine aldolase, an enzyme that belongs to the glycine-dependent aldolases . This enzyme catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine and/or D-allo-threonine . The conversion and Cβ-stereoselectivity of this reaction are dramatically influenced by the reaction temperature, co-solvent, amount of enzyme, and reaction time .


Molecular Structure Analysis

The molecular structure of “D-Threonine, N-acetyl-” consists of 2 defined stereocentres . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .


Chemical Reactions Analysis

“D-Threonine, N-acetyl-” is involved in the reversible aldol reaction of glycine and acetaldehyde, catalyzed by D-threonine aldolase . This reaction can be influenced by various factors such as reaction temperature, co-solvent, amount of enzyme, and reaction time .


Physical And Chemical Properties Analysis

“D-Threonine, N-acetyl-” has a molecular formula of C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .

Scientific Research Applications

  • Threonine Catabolism in Mouse Embryonic Stem Cells : Threonine, a key component in cell metabolism, is critical for the rapid growth of mouse embryonic stem cells. This amino acid is metabolically converted to generate glycine and acetyl-CoA, which in turn support high-flux metabolic states in these cells, akin to rapidly dividing bacterial cells (Wang et al., 2009).

  • N-Terminal Acetylation in Protein Degradation : N-terminal acetylation of amino acids like threonine creates specific degradation signals in proteins. This post-translational modification plays a significant role in regulating protein turnover within cells, influencing physiological processes (Hwang et al., 2010).

  • Predicting Acetyl Threonine in Protein Sites : The prediction of N-acetyl threonine sites in protein sequences is important due to its involvement in various cellular functions and diseases. A model using Chou's Pseudo Amino Acid Composition (PseAAc) was proposed for this prediction, demonstrating high accuracy and relevance in disease research (Naseem, 2021).

  • Threonine as a Carbon Source for Escherichia coli : Threonine can serve as a sole carbon and energy source for certain Escherichia coli mutants, demonstrating its metabolic versatility and potential applications in microbial biotechnology (Chan & Newman, 1981).

  • D-Threonine Aldolase Enzyme Activity : D-Threonine aldolase, an enzyme from Arthrobacter sp., plays a crucial role in breaking down D-threonine into glycine and acetaldehyde. This enzyme's unique specificity and catalytic properties have potential applications in biochemical research and biotechnology (Kataoka et al., 1997).

  • Enhancing L-Threonine Production in Escherichia coli : Overexpressing specific genes in Escherichia coli can significantly increase L-threonine production. This finding has implications for industrial biotechnology, especially in the production of amino acids for various applications (Wang et al., 2019).

  • Threonine Metabolism's Influence on Histone Methylation : In mouse embryonic stem cells, threonine metabolism affects histone methylation, linking metabolic pathways to epigenetic changes. This discovery is significant in understanding stem cell biology and differentiation (Shyh‐Chang et al., 2013).

  • N-Terminal Acetylation's Role in Protein Complexes : N-terminal acetylation of amino acids like threonine enhances their role in protein-protein interactions. This finding has implications for understanding cellular protein interactions and signaling pathways (Scott et al., 2011).

properties

IUPAC Name

(2R,3S)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453757
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Threonine, N-acetyl-

CAS RN

197302-88-8
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ST Prigge, BA Eipper, RE Mains, LM Amzel - Science, 2004 - science.org
Copper active sites play a major role in enzymatic activation of dioxygen. We trapped the copper-dioxygen complex in the enzyme peptidylglycine-alphahydroxylating monooxygenase (…
Number of citations: 453 www.science.org
XH Lei, BR Bochner - PLoS One, 2013 - journals.plos.org
Toxin production is a central issue in the pathogenesis of Clostridium difficile and many other pathogenic microorganisms. Toxin synthesis is influenced by a variety of known and …
Number of citations: 25 journals.plos.org

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